N-[(2Z)-3-(2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide
Description
N-[(2Z)-3-(2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide is a synthetic heterocyclic compound characterized by a fused tetrahydrothieno-thiazole core with a 2-fluorophenyl substituent and a phenylacetamide moiety. The molecule’s Z-configuration at the imine bond and the sulfone group (5,5-dioxido) contribute to its unique stereoelectronic properties.
Properties
Molecular Formula |
C19H17FN2O3S2 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-[3-(2-fluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-phenylacetamide |
InChI |
InChI=1S/C19H17FN2O3S2/c20-14-8-4-5-9-15(14)22-16-11-27(24,25)12-17(16)26-19(22)21-18(23)10-13-6-2-1-3-7-13/h1-9,16-17H,10-12H2 |
InChI Key |
ZTNXOJMRWWNVBR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CS1(=O)=O)SC(=NC(=O)CC3=CC=CC=C3)N2C4=CC=CC=C4F |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[(2Z)-3-(2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide typically involves the Hantzsch thiazole synthesis. This method includes the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . The reaction conditions often require refluxing the mixture to achieve the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups or the thiazole ring, potentially yielding different reduced forms of the compound.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(2Z)-3-(2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity for certain targets. These interactions can lead to the compound’s observed biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with thiazole- and sulfone-containing molecules, which are common in medicinal chemistry and materials science. Below is a comparative analysis based on synthesis, physicochemical properties, and functional attributes.
Table 1: Structural and Functional Comparison
Key Observations:
Synthesis Methods: The target compound’s synthesis likely involves multi-step cyclization and oxidation, akin to hydrazine derivatives (e.g., 5a-i), which use ethanol reflux with HCl for imine formation . Thiazole derivatives in employ carbamate and ureido functionalization, indicating divergent synthetic pathways compared to the target molecule .
Physicochemical Properties: The sulfone group enhances polarity and thermal stability compared to non-oxidized thiazole analogs. This contrasts with hydrazines (5a-i), which exhibit lower thermal stability due to labile N–N bonds .
Functional Implications: Fluorine substitution (2-fluorophenyl) in the target compound could enhance metabolic stability and binding affinity to hydrophobic enzyme pockets, a feature shared with trifluoromethyl-containing hydrazines .
Limitations of Available Evidence
Structural comparisons are inferred from indirect analogs (e.g., hydrazines and carbamates), which limits the depth of analysis. Further studies using tools like SHELX for crystallographic refinement or pharmacological assays would be required to validate hypotheses about its function.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
